3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate
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Overview
Description
3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate is a chemical compound with the molecular formula C6H6Cl4O3. It is known for its unique structure, which includes a chloro group, a trichloroacetyl group, and a prop-2-enoate group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate typically involves the reaction of 3-chloro-2-hydroxypropyl acrylate with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Addition Reactions: The double bond in the prop-2-enoate group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are usually conducted at elevated temperatures (50-100°C).
Addition Reactions: Electrophiles like bromine or nucleophiles like water can be used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of the original compound, such as amides or thioesters.
Hydrolysis: Products include trichloroacetic acid and 3-chloro-2-hydroxypropyl acrylate.
Addition Reactions: Products depend on the specific electrophile or nucleophile used but generally include addition products at the double bond.
Scientific Research Applications
3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate involves its interaction with nucleophiles and electrophiles. The chloro group and the ester bond are reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new derivatives. The double bond in the prop-2-enoate group can undergo addition reactions, altering the compound’s structure and properties .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-hydroxypropyl acrylate: Similar structure but lacks the trichloroacetyl group.
2-Hydroxy-3-chloropropyl acrylate: Similar structure but with a hydroxyl group instead of the trichloroacetyl group.
Uniqueness
3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate is unique due to the presence of the trichloroacetyl group, which imparts distinct reactivity and properties. This group makes the compound more reactive towards nucleophiles and electrophiles, enhancing its utility in various chemical reactions and applications .
Properties
CAS No. |
582309-85-1 |
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Molecular Formula |
C8H8Cl4O4 |
Molecular Weight |
310.0 g/mol |
IUPAC Name |
[3-chloro-2-(2,2,2-trichloroacetyl)oxypropyl] prop-2-enoate |
InChI |
InChI=1S/C8H8Cl4O4/c1-2-6(13)15-4-5(3-9)16-7(14)8(10,11)12/h2,5H,1,3-4H2 |
InChI Key |
PGETZTFXUKTKEI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC(CCl)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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